molecular formula C10H11IN4 B13983166 4-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)-pyrimidine

4-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)-pyrimidine

Cat. No.: B13983166
M. Wt: 314.13 g/mol
InChI Key: XCSNQYJRNMSFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)-pyrimidine is a chemical compound characterized by its unique structure, which includes an iodine atom, an isopropyl group, and a pyrazolyl-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)-pyrimidine typically involves the reaction of 3-iodo-1-isopropyl-1H-pyrazole with a pyrimidine derivative under specific conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper complexes to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)-pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

4-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)-pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)-pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-amine
  • 4-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl) pyrimidin-2-ol

Uniqueness

Compared to similar compounds, 4-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)-pyrimidine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C10H11IN4

Molecular Weight

314.13 g/mol

IUPAC Name

4-(3-iodo-1-propan-2-ylpyrazol-4-yl)pyrimidine

InChI

InChI=1S/C10H11IN4/c1-7(2)15-5-8(10(11)14-15)9-3-4-12-6-13-9/h3-7H,1-2H3

InChI Key

XCSNQYJRNMSFJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)I)C2=NC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.